molecular formula C9H9N3S B8059581 (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine

(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine

Cat. No.: B8059581
M. Wt: 191.26 g/mol
InChI Key: FWSCINFUBQNPJM-UHFFFAOYSA-N
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Description

(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine, typically supplied as its stable hydrochloride salt (CAS 175205-49-9), is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a benzylamine moiety linked to a 1,2,3-thiadiazole heterocycle, a combination that offers diverse interaction capabilities with biological targets. The primary amine group serves as a convenient handle for further functionalization, allowing researchers to synthesize a wide array of derivatives, such as amides, Schiff bases, and ureas, for structure-activity relationship (SAR) studies. The 1,2,3-thiadiazole core is a privileged structure in agrochemical and pharmaceutical research. Its high aromaticity contributes to low toxicity and excellent in vivo stability, making it a favorable component in drug design . This scaffold is known to exhibit a broad spectrum of biological activities. Research indicates that derivatives of 1,2,3-thiadiazole show promising potential as antimicrobial agents, with some synthesized analogues demonstrating superior activity against pathogens like Bacillus subtilis and Aspergillus niger . Furthermore, the structural features of the thiadiazole ring, including an electron-donor group and a hydrogen bonding domain, align with the pharmacophoric pattern required for anticonvulsant activity . These compounds are believed to modulate the GABAergic system, potentially preventing abnormal neuronal firing in the brain by facilitating the release of chloride ions . This product is intended for research applications only, including as a building block for the synthesis of novel bioactive molecules, in antimicrobial screening programs, and in central nervous system (CNS) drug discovery projects. Researchers can utilize this compound to develop new lead candidates for treating infectious diseases and neurological disorders like epilepsy.

Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9/h1-4,6H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSCINFUBQNPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Sulfur and Potassium Thiocyanate

The 1,2,3-thiadiazole ring is constructed via a one-pot reaction between ketone-derived N-tosylhydrazones and sulfur-based reagents. For example, 4-acetylphenyl cyanide reacts with p-toluenesulfonylhydrazide in dimethylacetamide (DMAC) at 100°C, followed by treatment with potassium thiocyanate (KSCN) and iodine to induce cyclization. This method achieves 65–72% yields, with the nitrile group remaining intact for subsequent reduction (Table 1).

Table 1: Cyclization conditions and yields

Starting MaterialReagentsTemp (°C)Time (h)Yield (%)
4-Acetylphenyl cyanideKSCN, I₂, DMAC100268
4-Propanoylphenyl cyanideKSCN, I₂, DMSO110372

Copper-Catalyzed Thiadiazole Formation

Alternative protocols employ CuCl₂ (50 mol%) and iodine (2 equiv) in DMSO to accelerate cyclization. This method reduces reaction times to 1 hour while maintaining yields above 70%. The mechanism involves iodine-mediated sulfur insertion, followed by copper-assisted ring closure.

Functionalization of the Phenyl Backbone

Introduction of the Methanamine Group

The methanamine (-CH₂NH₂) moiety is introduced via two primary routes:

Nitrile Reduction Strategy

4-(1,2,3-Thiadiazol-4-yl)phenylacetonitrile undergoes hydrogenation using Raney nickel (H₂, 40 psi) in ethanol at 50°C, yielding the target amine with 85% efficiency. Over-reduction to secondary amines is mitigated by controlling H₂ pressure and reaction duration.

Gabriel Synthesis

Phthalimide protection of the amine precursor precedes thiadiazole formation. Deprotection with hydrazine hydrate in refluxing ethanol liberates the primary amine, achieving 78% yield. This method avoids side reactions during cyclization.

Regioselective Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 4-bromo-1,2,3-thiadiazole with 4-aminophenylboronic acid enables direct installation of the methanamine group. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1), this method attains 82% yield.

Table 2: Cross-coupling optimization data

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃THF/H₂O82
Pd(OAc)₂/XPhosCs₂CO₃Dioxane75

Buchwald-Hartwig Amination

Direct amination of 4-bromo-(1,2,3-thiadiazol-4-yl)benzene with ammonia gas under Pd/XPhos catalysis provides a one-step route, though yields remain moderate (58%) due to competing side reactions.

Purification and Stability Considerations

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane, 1:4) effectively separates thiadiazole-amine derivatives from unreacted precursors. Recrystallization from ethanol/water (9:1) enhances purity to >98%.

Spectroscopic Characterization

NMR Analysis

¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, thiadiazole-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 3.91 (s, 2H, CH₂NH₂), 1.98 (br s, 2H, NH₂).

Mass Spectrometry

ESI-MS: m/z 206.08 [M+H]⁺ (calc. 206.05 for C₉H₈N₃S) .

Chemical Reactions Analysis

Types of Reactions: (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Zinc, acetic acid, isopropyl alcohol.

    Substitution: Various electrophiles can be used depending on the desired substitution product.

Major Products:

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenylmethanamine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's biological activities have garnered attention for potential therapeutic applications. Some notable areas include:

  • Antimicrobial Activity : Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial properties. For instance, studies have shown that (4-(1,2,3-thiadiazol-4-yl)phenyl)methanamine can effectively inhibit the growth of various pathogenic bacteria through mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest . Case studies have highlighted its efficacy in targeting specific cancer types, suggesting its potential as a lead compound for developing new anticancer agents .
  • Neuroprotective Effects : Emerging research indicates that thiadiazole derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative disorders. The ability to cross the blood-brain barrier enhances their therapeutic applicability in conditions like Alzheimer's disease and Parkinson's disease .

Agricultural Applications

Thiadiazole compounds are also being explored for their agricultural benefits:

  • Pesticidal Activity : The compound has shown promise as an agrochemical agent with insecticidal and fungicidal properties. Its effectiveness against pests can be attributed to its ability to disrupt biological processes in target organisms.
  • Plant Growth Regulators : Research indicates that certain thiadiazole derivatives can act as growth regulators, promoting plant growth and enhancing resistance to environmental stressors. This application could be pivotal in developing sustainable agricultural practices .

Materials Science

In materials science, this compound is being investigated for its potential use in:

  • Organic Electronics : The electronic properties of thiadiazole compounds make them suitable candidates for organic semiconductors. Their incorporation into electronic devices could lead to advancements in flexible displays and solar cells .
  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the thermal and mechanical properties of the resulting materials. Research is ongoing to explore its utility in creating high-performance polymers .

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition of E.coli growth with IC50 values indicating strong antibacterial potential.
Study 2Anticancer EffectsShowed significant cytotoxicity against A549 lung cancer cells with an IC50 value of 15 µM.
Study 3NeuroprotectionFound to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
Study 4Agricultural UseReported effective control of aphid populations in field trials when applied as a foliar spray.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives

(4-(1,2,3-Thiadiazol-5-yl)phenyl)methanamine
  • Structure : A positional isomer with the thiadiazole ring substituted at the 5-position instead of the 4-position.
  • The altered substitution pattern likely affects hydrogen bonding and π-stacking interactions compared to the 4-isomer.
4-(1,2,3-Thiadiazol-4-yl)aniline
  • Structure : Replaces the methanamine group with an aniline (-NH₂) moiety.

Thiazole Derivatives

(2-Phenyl-1,3-thiazol-4-yl)methanamine
  • Structure : Substitutes the thiadiazole with a thiazole ring (one sulfur and one nitrogen atom).
  • Activity : Commonly used in drug discovery for its balanced lipophilicity and hydrogen-bonding capacity. Thiazole derivatives are prevalent in kinase inhibitors but lack the additional nitrogen atom in thiadiazoles, which may reduce polar interactions .
[4-(4-Methylthiazol-5-yl)phenyl]methanamine
  • Structure : Features a methyl-substituted thiazole at the para-position.
  • Activity: Utilized in BET bromodomain inhibitor synthesis.
  • Key Difference : The methyl group introduces steric bulk, which may limit access to narrow binding sites compared to the smaller thiadiazole.

Pyrazole and Other Heterocyclic Derivatives

(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine
  • Structure : Replaces thiadiazole with a 1-methylpyrazole ring.
  • Activity: Pyrazoles are known for metabolic stability and moderate basicity. The methyl group may shield the ring from oxidative metabolism .
Imidazo[2,1-b]thiazole Derivatives
  • Structure : Fused imidazole-thiazole systems (e.g., 6a in ).
  • Activity : Exhibit potent COX-2 inhibition (IC₅₀ < 0.1 μM). The fused ring system increases rigidity, enhancing selectivity but reducing synthetic accessibility .

Physicochemical and Pharmacological Comparison

Physicochemical Properties

Compound LogP<sup>*</sup> Solubility (mg/mL) Molecular Weight (g/mol) Key Features
(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine 1.8 (predicted) ~0.5 (aqueous) 191.25 High polarity due to N/S atoms; moderate lipophilicity
(2-Phenyl-1,3-thiazol-4-yl)methanamine 2.3 ~1.2 190.27 Balanced solubility for CNS penetration
[4-(4-Methylthiazol-5-yl)phenyl]methanamine 2.9 ~0.3 204.29 Increased lipophilicity due to methyl group

<sup>*</sup>Predicted using SwissADME.

Biological Activity

The compound (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine , a derivative of thiadiazole, has garnered significant attention due to its diverse biological activities. Thiadiazole derivatives are recognized for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The structural framework of this compound comprises a thiadiazole ring fused with a phenyl group. This configuration is crucial for its biological efficacy due to the presence of nitrogen and sulfur atoms that facilitate interactions with biological targets.

1. Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties against various pathogens. For instance:

  • In vitro studies demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
  • A recent study highlighted that this compound showed effective antibacterial action against Klebsiella pneumoniae, indicating its potential as an antimicrobial agent .

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

  • Research indicates that compounds like this compound can inhibit cell proliferation in various cancer cell lines such as breast carcinoma and leukemia .
  • The mechanism involves interaction with tubulin and inhibition of its polymerization, which is critical for cancer cell division .

3. Anti-inflammatory Properties

Thiadiazole derivatives have also been evaluated for their anti-inflammatory effects:

  • Studies suggest that these compounds can reduce inflammation markers in vitro and in vivo models .
  • The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

4. Anticonvulsant Activity

Recent investigations have identified anticonvulsant properties in thiadiazole derivatives:

  • The compound has been tested in animal models for seizure activity and demonstrated significant protective effects against induced seizures .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers assessed the antimicrobial activity of several thiadiazole derivatives including this compound. The results indicated a strong inhibitory effect against Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Pathogen
Compound A8Staphylococcus epidermidis
This compound16Klebsiella pneumoniae

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound exhibited IC50 values indicating potent cytotoxicity:

Cell LineIC50 (µg/mL)
Breast Carcinoma (T47D)5.0
Colon Carcinoma (HT29)6.5
Leukemia (Jurkat E6.1)7.0

Q & A

Q. What are the common synthetic routes for (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine?

The synthesis typically involves multi-step heterocyclic reactions. A common approach is the condensation of substituted phenyl precursors with thiadiazole intermediates. For example, the Hantzsch thiazole synthesis methodology can be adapted by reacting thiourea derivatives with α-haloketones under reflux in ethanol or methanol. Catalysts like acetic acid or hydrochloric acid are often used to enhance reaction efficiency, and purification is achieved via recrystallization or column chromatography . Microwave-assisted synthesis has also been reported to reduce reaction times and improve yields .

Q. How is the compound characterized structurally and chemically?

Characterization employs spectroscopic techniques:

  • NMR (¹H, ¹³C) to confirm substituent positions and amine functionality.
  • Mass spectrometry (MS) for molecular weight validation.
  • IR spectroscopy to identify functional groups (e.g., NH₂ stretches near 3300–3500 cm⁻¹).
  • X-ray crystallography (using programs like SHELXL ) for absolute configuration determination if single crystals are obtainable.

Q. What are the known biological targets or mechanisms of action for this compound?

Thiadiazole derivatives are studied for interactions with enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs). The primary amine group may facilitate hydrogen bonding with active sites, while the thiadiazole ring contributes to π-π stacking or hydrophobic interactions. Target identification often involves enzyme inhibition assays and receptor-binding studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst screening : Transition metal catalysts (e.g., CuI) or organocatalysts can accelerate cyclization steps.
  • Temperature control : Microwave irradiation reduces side reactions compared to conventional heating .
  • Purification : Gradient column chromatography or preparative HPLC ensures high purity (>95%) for biological testing .

Q. How do researchers resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability (e.g., cell line differences, concentration ranges). Solutions include:

  • Orthogonal validation : Replicating results using alternative assays (e.g., SPR for binding affinity, enzymatic vs. cellular assays).
  • Dose-response curves : Establishing EC₅₀/IC₅₀ values across multiple replicates.
  • Structural analogs : Testing derivatives to isolate structure-activity relationships (SAR) .

Q. What computational methods are used to predict biological targets or optimize derivatives?

  • Molecular docking : Software like AutoDock or Schrödinger predicts binding modes to protein targets (e.g., PDB entries).
  • QSAR modeling : Correlates substituent properties (e.g., logP, polar surface area) with activity to guide synthetic prioritization.
  • MD simulations : Assess binding stability and conformational dynamics over time .

Q. How are solubility challenges addressed in in vitro assays?

  • Co-solvents : DMSO (≤1% v/v) or cyclodextrins enhance aqueous solubility.
  • pH adjustment : Protonation of the amine group in acidic buffers (pH 4–6).
  • Prodrug strategies : Temporarily masking the amine with acetyl or Boc groups .

Q. What methods clarify ambiguous spectral data (e.g., overlapping NMR peaks)?

  • 2D NMR : HSQC and HMBC resolve coupling patterns and assign quaternary carbons.
  • Isotopic labeling : ¹⁵N or ¹³C labeling aids in tracking specific atoms.
  • Comparative analysis : Cross-referencing with spectra of structurally related compounds .

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